3-(3-chlorophenyl)-N-(3-fluorophenyl)-1,2-oxazole-5-carboxamide
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Overview
Description
3-(3-chlorophenyl)-N-(3-fluorophenyl)-1,2-oxazole-5-carboxamide is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group, a fluorophenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-(3-fluorophenyl)-1,2-oxazole-5-carboxamide typically involves the reaction of 3-chlorobenzoyl chloride with 3-fluoroaniline in the presence of a base such as triethylamine. The resulting intermediate is then cyclized using a suitable reagent like phosphorus oxychloride to form the oxazole ring. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-(3-fluorophenyl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl or fluorophenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
3-(3-chlorophenyl)-N-(3-fluorophenyl)-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-(3-fluorophenyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-1,2-oxazole-5-carboxamide
- 3-(3-fluorophenyl)-1,2-oxazole-5-carboxamide
- N-(3-chlorophenyl)-1,2-oxazole-5-carboxamide
Uniqueness
3-(3-chlorophenyl)-N-(3-fluorophenyl)-1,2-oxazole-5-carboxamide stands out due to the presence of both chlorophenyl and fluorophenyl groups, which can impart unique chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H10ClFN2O2 |
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Molecular Weight |
316.71 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-N-(3-fluorophenyl)-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C16H10ClFN2O2/c17-11-4-1-3-10(7-11)14-9-15(22-20-14)16(21)19-13-6-2-5-12(18)8-13/h1-9H,(H,19,21) |
InChI Key |
IAFWNMPXLISIPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=C2)C(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
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